2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide
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Overview
Description
2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide is a nitrone derivative of N-tert-butyl (3,5,6-trimethylpyrazin-2-yl)methanimine. This compound is known for its role as a platelet aggregation inhibitor and a neuroprotective agent . It belongs to the class of pyrazines and is characterized by its unique chemical structure that includes a pyrazine ring substituted with methyl groups and an N-oxide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide typically involves the reaction of 2-propanamine with 3,5,6-trimethyl-2-pyrazinecarboxaldehyde under oxidative conditions. The reaction is carried out in the presence of an oxidizing agent such as hydrogen peroxide or a peracid to form the N-oxide derivative. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature to moderate heat to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Substitution: The methyl groups on the pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Higher oxidation state derivatives of the pyrazine ring.
Reduction: The corresponding amine derivative.
Substitution: Various substituted pyrazine derivatives depending on the reagent used.
Scientific Research Applications
2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in inhibiting platelet aggregation, making it a potential candidate for anti-thrombotic therapies.
Medicine: Investigated for its neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide involves its interaction with molecular targets such as enzymes and receptors. As a platelet aggregation inhibitor, it likely interferes with the signaling pathways that lead to platelet activation and aggregation. Its neuroprotective effects are thought to be mediated through the inhibition of oxidative stress and inflammation pathways, protecting neurons from damage .
Comparison with Similar Compounds
Similar Compounds
2-Propanamine, N-methyl-: A simpler amine derivative with different chemical properties.
2-Propanamine, 2-methyl-: Another amine derivative with a similar structure but lacking the pyrazine ring and N-oxide group.
N-tert-butyl (3,5,6-trimethylpyrazin-2-yl)methanimine: The parent compound without the N-oxide functional group.
Uniqueness
2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide is unique due to its combination of a pyrazine ring, multiple methyl substitutions, and an N-oxide functional group. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H19N3O |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide |
InChI |
InChI=1S/C12H19N3O/c1-8-9(2)14-11(10(3)13-8)7-15(16)12(4,5)6/h7H,1-6H3 |
InChI Key |
BESRYENXPUCIID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)C=[N+](C(C)(C)C)[O-])C |
Origin of Product |
United States |
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